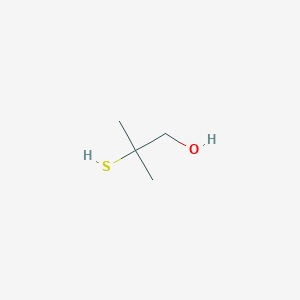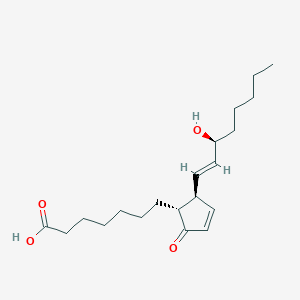
プロスタグランジンA1
概要
説明
Prostaglandin A1 is a naturally occurring compound derived from prostaglandin E1 through a dehydration process. It belongs to the prostaglandin family, which are lipid compounds with diverse hormone-like effects in animals. Prostaglandin A1 is known for its role in inhibiting tumor growth, inflammation, virus replication, platelet aggregation, and neuron apoptosis .
科学的研究の応用
プロスタグランジン A1は、科学研究において幅広い用途があります。
化学: プロスタグランジンとその誘導体の挙動をさまざまな化学反応で調べるためのモデル化合物として使用されます。
生物学: プロスタグランジン A1は、アポトーシス、炎症、細胞シグナル伝達などの細胞プロセスにおける役割について研究されています。
医学: 腫瘍増殖、炎症、血小板凝集を阻害する効果により、癌、炎症、心臓血管疾患などの治療における潜在的な治療的応用があります.
作用機序
プロスタグランジン A1は、いくつかの機序を通じてその効果を発揮します。
他のプロスタグランジンとの比較:
プロスタグランジン E1: プロスタグランジン E1はプロスタグランジン A1の前駆体ですが、血管拡張や胃酸分泌の抑制など、異なる生物学的活性を持ちます。
プロスタグランジン F2α: この化合物は、子宮収縮や生殖系の調節に関与しており、プロスタグランジン A1の抗炎症性と抗腫瘍性の特性とは大きく異なります.
類似化合物のリスト:
- プロスタグランジン E1
- プロスタグランジン F2α
- プロスタグランジン D2
- プロスタグランジン I2(プロスタサイクリン)
- トロンボキサン A2
プロスタグランジン A1は、抗炎症、抗腫瘍、抗血小板凝集の独自の組み合わせを持つため、研究と治療の両方で貴重な化合物となっています。
生化学分析
Biochemical Properties
Prostaglandin A1 is involved in multiple biological processes via Michael addition . It binds to more than 1000 proteins, some of which are associated with Alzheimer’s disease and especially with tauopathies .
Cellular Effects
Prostaglandin A1 has been found to have inhibitory effects on tumor growth, inflammation, viral replication, platelet aggregation, and neurotoxin-induced neuronal apoptosis .
Molecular Mechanism
Prostaglandin A1 exerts its effects at the molecular level through a mechanism involving the formation of a Michael adduct with cysteine 377 of PPP2R1A . This interaction activates PPP2R1A, leading to a decrease in tau phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, short-term administration of Prostaglandin A1 in tau P301S transgenic mice significantly decreased tau phosphorylation at Thr181, Ser202, and Ser404 in a dose-dependent manner . Long-term treatment with Prostaglandin A1 resulted in improvements in cognitive decline in these mice .
Dosage Effects in Animal Models
The effects of Prostaglandin A1 vary with different dosages in animal models. For instance, in tau P301S transgenic mice, Prostaglandin A1 significantly reduced tau phosphorylation, resulting in improvements in cognitive decline .
Metabolic Pathways
Prostaglandin A1 is a metabolic product of cyclooxygenase 2 (COX-2)
準備方法
合成経路と反応条件: プロスタグランジン A1は、プロスタグランジン E1からの脱水反応によって合成できます。 このプロセスでは、通常、制御された条件下でオキシ塩化リンやジシクロヘキシルカルボジイミドなどの脱水剤を使用し、水分子を除去して目的の化合物を生成します .
工業的生産方法: プロスタグランジン A1の工業的生産では、多くの場合、同様の脱水技術を使用した大規模合成が行われます。 このプロセスは、収量と純度を最適化するために最適化されており、反応条件を厳密に管理することで、最終製品の均一性と品質が保証されます .
化学反応の分析
反応の種類: プロスタグランジン A1は、以下のものを含むさまざまな化学反応を起こします。
酸化: プロスタグランジン A1は酸化されて、異なる誘導体を形成することができ、これらは異なる生物学的活性を有する可能性があります。
還元: 還元反応は、プロスタグランジン A1の官能基を修飾することができ、その生物学的特性を変化させる可能性があります。
置換: 置換反応は、プロスタグランジン A1分子に新しい官能基を導入することができ、独自の特性を持つ誘導体を生成します.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
生成される主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により、追加の酸素含有官能基を持つプロスタグランジン A1誘導体が生成される可能性があり、一方、還元により、より飽和したアナログが生成される可能性があります .
類似化合物との比較
- Prostaglandin E1
- Prostaglandin F2α
- Prostaglandin D2
- Prostaglandin I2 (Prostacyclin)
- Thromboxane A2
Prostaglandin A1 stands out due to its unique combination of anti-inflammatory, anti-tumor, and anti-platelet aggregation properties, making it a valuable compound in both research and therapeutic contexts.
特性
IUPAC Name |
7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-LDDQNKHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347314 | |
| Record name | Prostaglandin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14152-28-4 | |
| Record name | PGA1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14152-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014152284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14152-28-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSTAGLANDIN A1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYR271N44P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Prostaglandin A1 (PGA1) exert its anti-inflammatory effects?
A1: Prostaglandin A1 (PGA1) can enhance the expression of interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages. [] This synergistic effect is dependent on NF-κB activation and involves the mitogen-activated protein (MAP) kinases p38 and SAPK/JNK signaling pathways. [] Additionally, the peroxisome proliferator-activated receptor gamma (PPARγ) pathway may also play a role in PGA1's effects on IL-10 expression. []
Q2: What is the role of Prostaglandin A1 (PGA1) in regulating tau phosphorylation?
A2: Research suggests that Prostaglandin A1 (PGA1) can inhibit the phosphorylation of tau protein, a key player in Alzheimer's disease (AD) pathology. [] This effect is mediated by the activation of protein phosphatase 2A (PP2A), specifically its scaffold subunit A alpha (PPP2R1A). [] PGA1 directly binds to PPP2R1A at the cysteine 377 residue via a Michael addition mechanism, enhancing PP2A activity and leading to reduced tau phosphorylation. []
Q3: How does Prostaglandin A1 (PGA1) interact with nuclear factor-κB (NF-κB) signaling?
A3: Studies show that Prostaglandin A1 (PGA1) can inhibit NF-κB activation, a critical transcription factor involved in inflammatory responses. [] In rat models of focal cerebral ischemia, PGA1 blocked ischemia-induced increases in phospho-IKKα levels, reversed the decline in IκBα levels, and attenuated the nuclear translocation of NF-κB p65. [] This inhibition of NF-κB signaling contributes to PGA1's neuroprotective effects. [, ]
Q4: Can Prostaglandin A1 (PGA1) induce heat shock protein (HSP) expression?
A4: Yes, Prostaglandin A1 (PGA1) has been shown to induce the expression of heat shock proteins, particularly HSP70, in various cell types. [, , , , , , ] This induction of HSPs is thought to contribute to the antiviral and cytoprotective effects of PGA1. [, , , ]
Q5: What is the role of Prostaglandin A1 (PGA1) in regulating the cell cycle?
A5: Prostaglandin A1 (PGA1) has demonstrated antiproliferative effects by inducing cell cycle arrest in various cancer cell lines. [, ] In S-49 cyc− lymphoma cells, which lack adenylate cyclase activity, dimethyl Prostaglandin A1 (dmPGA1) inhibited DNA synthesis and arrested cells at the G1/S phase transition. [] This arrest was reversible upon PGA1 removal, indicating a cytostatic rather than cytotoxic effect. []
Q6: What is the molecular formula and weight of Prostaglandin A1 (PGA1)?
A6: Prostaglandin A1 (PGA1) has a molecular formula of C20H32O5 and a molecular weight of 352.46 g/mol.
Q7: What are the in vitro and in vivo effects of Prostaglandin A1 (PGA1) on tumor cells?
A7: Prostaglandin A1 (PGA1) has demonstrated antitumor activity in various experimental models. In vitro studies show that PGA1 inhibits the growth of human melanoma colony-forming cells in a dose-dependent manner. [] Animal studies have also shown that PGA1 administration can suppress the growth of established human melanoma tumors in athymic nude mice. []
Q8: What evidence suggests the neuroprotective potential of Prostaglandin A1 (PGA1)?
A8: Preclinical studies suggest that Prostaglandin A1 (PGA1) may have neuroprotective effects. For instance, in rat models of permanent focal cerebral ischemia, PGA1 reduced infarct size, blocked NF-κB activation, and upregulated PPARγ expression. [] In vitro, PGA1 protected human dopaminergic SH-SY5Y cells from rotenone-induced apoptosis by inducing HSPs and blocking NF-κB nuclear translocation. []
Q9: What are the effects of Prostaglandin A1 (PGA1) on renal function?
A9: Studies in conscious dogs revealed that the effects of Prostaglandin A1 (PGA1) on renal function depend on sodium balance. [] In sodium-replete dogs, PGA1 increased glomerular filtration rate, renal blood flow, and sodium excretion. [] Conversely, in sodium-depleted dogs, PGA1 reduced glomerular filtration rate and sodium excretion while increasing plasma renin activity. [] These findings suggest a complex interplay between PGA1, sodium balance, and the renin-angiotensin system.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


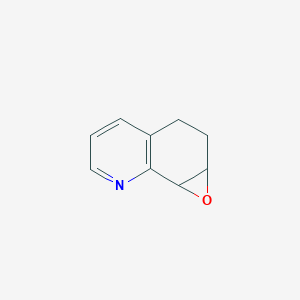
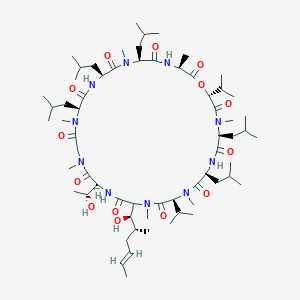
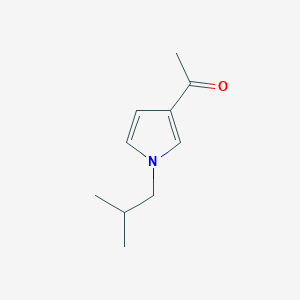
![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)
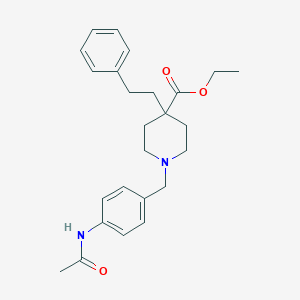
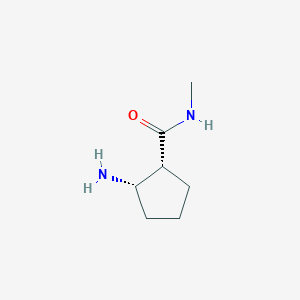
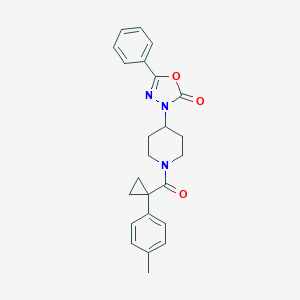
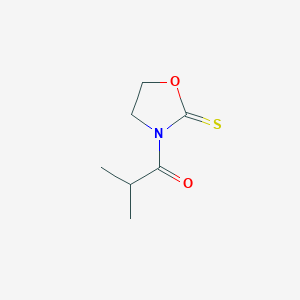
![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)
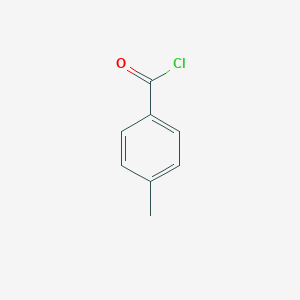
![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)
